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Compound of Interest

Compound Name: PTG-0861

Cat. No.: B15581610 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the histone deacetylase (HDAC) inhibitor PTG-
0861, focusing on its cross-reactivity profile against other HDAC isoforms. The information is

intended for researchers and professionals in the field of drug development and discovery.

Introduction to PTG-0861
PTG-0861, also known as JG-265, is a novel and potent inhibitor of HDAC6.[1][2]

Dysregulation of HDAC activity is implicated in a variety of diseases, including cancer, making

HDAC inhibitors a significant area of therapeutic research. While broad-spectrum pan-HDAC

inhibitors have shown clinical efficacy, they are often associated with toxicities due to their lack

of selectivity. This has driven the development of isoform-selective inhibitors like PTG-0861,

which primarily targets HDAC6, an enzyme with unique cytoplasmic substrates involved in cell

motility, protein quality control, and other cellular processes.

In Vitro Cross-Reactivity Profile of PTG-0861 and
Competitor Compounds
Quantitative analysis of the inhibitory activity of PTG-0861 against a panel of HDAC isoforms

reveals a high degree of selectivity for HDAC6. The following table summarizes the half-

maximal inhibitory concentration (IC50) values for PTG-0861 in comparison to other known

HDAC6 inhibitors, Citarinostat (ACY-241) and Ricolinostat (ACY-1215).
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HDAC Isoform
PTG-0861 IC50
(nM)

Citarinostat (ACY-
241) IC50 (nM)

Ricolinostat (ACY-
1215) IC50 (nM)

HDAC6 5.92[1][2][3] 2.6 5

HDAC1
>213.12 (>36-fold vs

HDAC6)
35 58

HDAC2
>213.12 (>36-fold vs

HDAC6)
45 48

HDAC3
>213.12 (>36-fold vs

HDAC6)
46 51

HDAC8 Not explicitly reported 137 ~100

Note: The IC50 values for PTG-0861 against other HDACs are based on the reported >36-fold

selectivity relative to its HDAC6 IC50.[1][2]

This data highlights that PTG-0861 is a highly potent HDAC6 inhibitor with significant selectivity

against Class I HDACs (HDAC1, HDAC2, HDAC3). This selectivity profile is a key differentiator

and suggests a potentially wider therapeutic window compared to less selective inhibitors.

Experimental Protocols
The determination of HDAC inhibitor cross-reactivity is typically performed using an in vitro

enzymatic assay. The following is a generalized protocol representative of the methodology

used in the field.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound

(e.g., PTG-0861) against a panel of recombinant human HDAC isoforms.

Materials:

Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, etc.)

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
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Test compound (inhibitor) dissolved in DMSO

Developing reagent (e.g., Trypsin in a suitable buffer containing a pan-HDAC inhibitor like

Trichostatin A to stop the reaction)

96-well or 384-well black microplates

Fluorescence plate reader

Procedure:

Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then

further diluted in assay buffer.

Enzyme and Substrate Preparation: The recombinant HDAC enzymes and the fluorogenic

substrate are diluted to their optimal concentrations in assay buffer.

Reaction Setup: The assay is typically performed in a multi-well plate format. Each well

contains the assay buffer, the respective HDAC enzyme, and the test compound at various

concentrations. Control wells include "no enzyme," "no inhibitor" (vehicle control), and a

reference inhibitor.

Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 15-30

minutes) at 37°C to allow for binding.

Reaction Initiation: The enzymatic reaction is initiated by the addition of the fluorogenic

substrate to all wells.

Incubation: The reaction mixture is incubated at 37°C for a specific duration (e.g., 60

minutes).

Reaction Termination and Development: The reaction is stopped by the addition of the

developing reagent. The developer, often containing trypsin, cleaves the deacetylated

substrate, releasing the fluorescent molecule (e.g., AMC).

Fluorescence Measurement: The fluorescence intensity in each well is measured using a

fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 355
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nm excitation and 460 nm emission for AMC).

Data Analysis: The fluorescence readings are used to calculate the percentage of HDAC

activity inhibition for each concentration of the test compound. The IC50 value, which is the

concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined

by plotting the percentage of inhibition against the logarithm of the inhibitor concentration

and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general principle of HDAC inhibition and a typical

experimental workflow for determining inhibitor selectivity.
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Caption: General mechanism of HDAC inhibition.
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Caption: Experimental workflow for HDAC inhibitor profiling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

